NMDA Receptor Functional Activity: Target Compound vs. Reference Agonists
1-Methyl-N-(naphthalen-1-yl)piperidin-4-amine exhibits weak agonist activity at rat NR1/NR2A NMDA receptors. In a FLIPR assay measuring intracellular calcium mobilization in BHK21 cells, the compound produced an EC50 value of 1.8 μM [1]. In contrast, the endogenous agonist glutamate activates this receptor subtype with an EC50 in the low micromolar to submicromolar range (typically 0.3–3 μM depending on assay conditions) [2]. The compound's EC50 of 1.8 μM indicates approximately equipotent to slightly weaker activity compared to the native ligand, distinguishing it from potent synthetic NMDA modulators that achieve nanomolar potency [1].
| Evidence Dimension | Agonist potency at rat NR1/NR2A NMDA receptor |
|---|---|
| Target Compound Data | EC50 = 1.8 μM |
| Comparator Or Baseline | Glutamate (endogenous agonist) EC50 ~0.3–3 μM; potent synthetic agonists <100 nM |
| Quantified Difference | Target compound is within the potency range of the endogenous agonist but substantially weaker than optimized synthetic NMDA agonists |
| Conditions | FLIPR calcium mobilization assay in BHK21 cells expressing rat NR1/NR2A |
Why This Matters
This activity profile positions the compound as a potential tool for studying low-efficacy NMDA receptor activation, relevant for researchers investigating partial agonism or requiring a compound with limited excitotoxic liability.
- [1] BindingDB. BDBM17657: Agonist activity at rat NR1/NR2A receptor expressed in BHK21 cells, EC50 = 1.80E+3 nM. View Source
- [2] Traynelis SF, et al. Glutamate receptor ion channels: structure, regulation, and function. Pharmacol Rev. 2010;62(3):405-496. View Source
